4-Chloro-3-fluoro-5-methylbenzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-3-fluoro-5-methylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound. It is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-Chloro-3-fluoro-5-methylbenzene followed by chlorination. The reaction conditions often include the use of chlorosulfuric acid or sulfur trioxide in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, halogenated, or alkylated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonates, and other substituted derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-5-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 3-Fluoro-4-methylbenzenesulfonyl chloride
Uniqueness
4-Chloro-3-fluoro-5-methylbenzene-1-sulfonyl chloride is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C7H5Cl2FO2S |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-5(13(9,11)12)3-6(10)7(4)8/h2-3H,1H3 |
InChI Key |
KMYZVKSSIXGZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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